N-acetylsuccinimide
Overview
Description
N-acetylsuccinimide is an organic compound with the molecular formula C6H7NO3. It is a derivative of succinimide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-acetylsuccinimide is a chemical modifier that primarily targets amino acid residues in proteins, specifically arginine and lysine . These residues play crucial roles in protein structure and function, including enzyme activity and protein-protein interactions.
Mode of Action
This compound interacts with its targets by modifying the side chains of arginine and lysine residues . This modification can alter the protein’s overall structure and function. For instance, it has been shown to inhibit the ferredoxin-linked activity of the enzyme nitrite reductase .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enzyme nitrite reductase . This enzyme is part of the nitrite assimilation pathway in photosynthetic organisms, which includes the reduction of nitrate to nitrite, the reduction of nitrite to ammonia, and the reductive transfer of an amido-group from one molecule of glutamine to one molecule of 2-oxoglutarate to form 2 molecules of glutamate .
Pharmacokinetics
It is known that the compound can cross biological membranes , which suggests that it may have good bioavailability
Result of Action
The modification of arginine and lysine residues by this compound can result in significant changes in protein function. For example, it has been shown to inhibit the activity of the enzyme nitrite reductase when interacting with ferredoxin . This could potentially impact the nitrite assimilation pathway and the overall nitrogen metabolism in photosynthetic organisms.
Biochemical Analysis
Biochemical Properties
N-acetylsuccinimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as nitrite reductase, where it has been shown to affect the enzyme’s activity . The interaction between this compound and nitrite reductase involves the binding of this compound to specific sites on the enzyme, leading to changes in the enzyme’s conformation and activity. Additionally, this compound can interact with other proteins and biomolecules, influencing their function and stability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of this compound to nitrite reductase results in the inhibition of the enzyme’s activity . This inhibition is due to the conformational changes induced by the binding of this compound, which affects the enzyme’s active site and its ability to catalyze reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the activity of enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit the activity of nitrite reductase, thereby affecting the reduction of nitrite to ammonia . This interaction can have downstream effects on other metabolic pathways and the overall metabolic state of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetylsuccinimide can be synthesized through several methods. One common method involves the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
N-acetylsuccinimide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form succinimide and acetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinimide and acetic acid.
Substitution: Various N-substituted succinimides.
Oxidation and Reduction: Different oxidized or reduced derivatives of this compound.
Scientific Research Applications
N-acetylsuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of proteins and peptides, particularly in the acetylation of amino groups.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticonvulsant and antitumor activities.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Succinimide: The parent compound of N-acetylsuccinimide, used in similar applications but lacks the acetyl group.
N-methylsuccinimide: Another derivative with a methyl group instead of an acetyl group.
N-ethylsuccinimide: Similar to this compound but with an ethyl group.
Uniqueness
This compound is unique due to its acetyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in acetylation reactions and in the modification of biological molecules .
Properties
IUPAC Name |
1-acetylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBOBPOIZROJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466429 | |
Record name | N-acetylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-06-3 | |
Record name | N-acetylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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